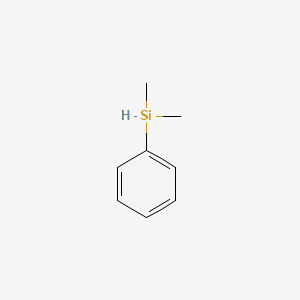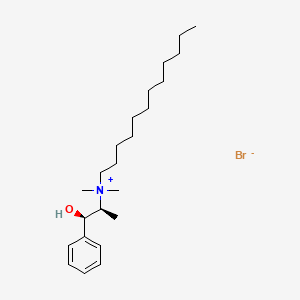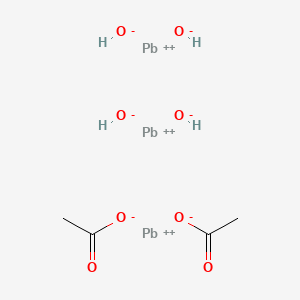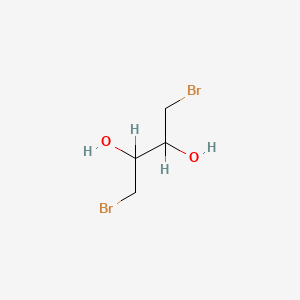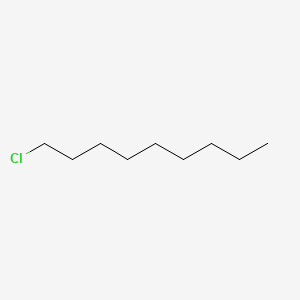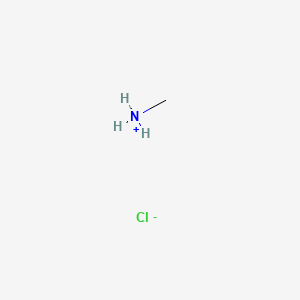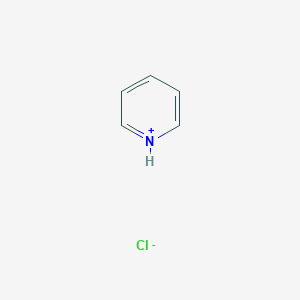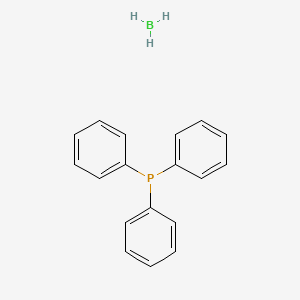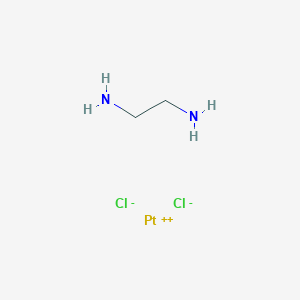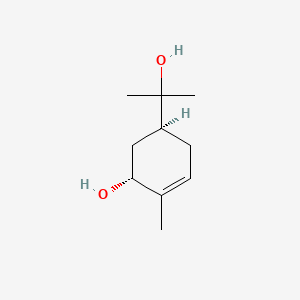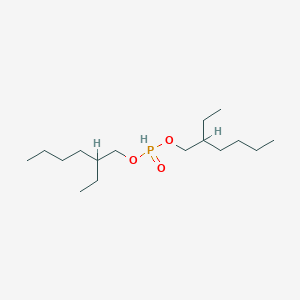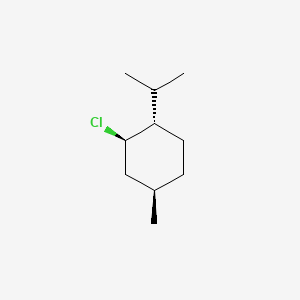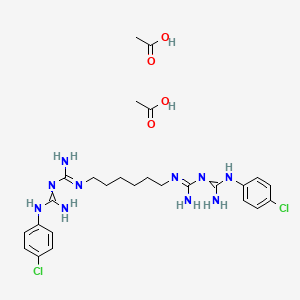
Chlorzoin
Descripción general
Descripción
Chlorzoin: is a broad-spectrum antimicrobial compound widely used as a disinfectant and antiseptic. It is effective against a range of microorganisms, including bacteria, yeasts, and viruses. The compound is commonly used in healthcare settings for skin disinfection before surgery, cleaning wounds, and preventing dental plaque. This compound is also used in various commercial products such as mouthwashes, hand sanitizers, and antiseptic creams .
Mecanismo De Acción
Target of Action
Chlorhexidine diacetate is a broad-spectrum antimicrobial agent that is effective against Gram-positive bacteria, Gram-negative bacteria, and fungi . It is one of the most common skin and mucous membrane antiseptic agents in use today .
Mode of Action
Chlorhexidine diacetate acts by binding to the negatively-charged sites on the bacterial cell wall, destabilizing it, and interfering with osmosis . This leads to damage to the cell wall and the cytoplasmic membrane, allowing for leakage of components and leading to cell death . At high concentrations, chlorhexidine causes the cytoplasm to congeal or solidify .
Biochemical Pathways
The antibacterial activity of chlorhexidine is due to the elevated reactive oxygen species (ROS) production and higher lipid peroxidation . These biochemical changes result in membrane damage and alteration in the membrane proteins, phospholipids, carbohydrates, nucleic acids .
Pharmacokinetics
It is also used in dental practice for the treatment of inflammatory dental conditions caused by microorganisms . The molecule itself is a cationic bis-guanide consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain .
Result of Action
Upon application in vitro, chlorhexidine can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds .
Action Environment
Protein-bound chlorhexidine releases slowly, leading to prolonged activity .
Análisis Bioquímico
Biochemical Properties
Chlorhexidine diacetate is a broad-spectrum antimicrobial biguanide with demonstrated activity against both gram-positive and gram-negative bacteria, yeasts, and viruses . The antibacterial effect of chlorhexidine diacetate is related to its action on the bacterial cell membrane and to precipitation of intracellular contents .
Cellular Effects
Chlorhexidine diacetate has a significant impact on various types of cells and cellular processes. Once the cell wall is damaged, chlorhexidine diacetate crosses into the cell itself and attacks the cytoplasmic membrane (inner membrane). Damage to the cytoplasm’s delicate semipermeable membrane allows for leakage of components leading to cell death . In high concentrations, chlorhexidine diacetate causes the cytoplasm to congeal or solidify .
Molecular Mechanism
The molecular mechanism of action of chlorhexidine diacetate involves destabilization of the outer bacterial membrane . The positively charged chlorhexidine molecule reacts with negatively charged phosphate groups on microbial cell surfaces, destroying the integrity of the cell and allowing leakage of intracellular material . This reaction both destroys the integrity of the cell, allowing leakage of intracellular material, and allows chlorhexidine diacetate to enter the cell, causing precipitation of cytoplasmic components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlorhexidine diacetate change over time. The cumulative release of chlorhexidine diacetate during a 7-day period was observed in one study, with the highest increase from day 0 to 7 for a certain formulation . Aqueous solutions of chlorhexidine are most stable within the pH range 5 - 8 .
Dosage Effects in Animal Models
In animal models, the effects of chlorhexidine diacetate vary with different dosages. Chlorhexidine is very poorly absorbed in the gastrointestinal tract, so it is unlikely to undergo metabolic conversion to any significant extent . Excretion of chlorhexidine gluconate occurs almost exclusively via the feces, with less than 1% of an ingested dose excreted in the urine .
Metabolic Pathways
Chlorhexidine diacetate is involved in various metabolic pathways. As chlorhexidine is very poorly absorbed in the gastrointestinal tract, it is unlikely to undergo metabolic conversion to any significant extent .
Transport and Distribution
Chlorhexidine diacetate is transported and distributed within cells and tissues. Due to its cationic nature, chlorhexidine binds strongly to skin and mucosa, therefore it is poorly absorbed after oral or topical application .
Subcellular Localization
The subcellular localization of chlorhexidine diacetate and its effects on activity or function are not well studied. It is known that chlorhexidine diacetate disrupts the cell membrane, which would likely affect its localization within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chlorzoin is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 1,6-diaminohexane with 4-chlorobenzonitrile to form a bisbiguanide intermediate. This intermediate is then reacted with acetic acid to produce chlorhexidine acetate. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods: In industrial settings, chlorhexidine acetate is produced using large-scale chemical reactors. The process involves the same synthetic route as described above but on a larger scale. The reaction mixture is continuously monitored for temperature, pH, and concentration of reactants to optimize the production yield. The final product is purified through crystallization and filtration processes to obtain high-purity chlorhexidine acetate .
Análisis De Reacciones Químicas
Types of Reactions: Chlorzoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions with other chemical groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed: The major products formed from these reactions include chlorhexidine derivatives with modified antimicrobial properties. These derivatives are often studied for their enhanced efficacy and reduced toxicity .
Aplicaciones Científicas De Investigación
Chemistry: Chlorzoin is used as a model compound in various chemical studies to understand its reactivity and interaction with other chemicals. It is also used in the development of new antimicrobial agents .
Biology: In biological research, chlorhexidine acetate is used to study its effects on microbial cell membranes and its mechanism of action. It is also used in studies involving biofilm formation and inhibition .
Medicine: this compound is extensively used in medical research for its antiseptic properties. It is used in clinical trials to evaluate its efficacy in preventing infections in surgical wounds, dental procedures, and catheter-related infections .
Industry: In industrial applications, chlorhexidine acetate is used in the formulation of various disinfectant products. It is also used in the development of new materials with antimicrobial properties, such as coatings for medical devices and surfaces .
Comparación Con Compuestos Similares
Povidone-iodine: Another widely used antiseptic with broad-spectrum antimicrobial activity.
Polyhexamethylene biguanide: A compound with similar antimicrobial properties but different chemical structure.
Cetylpyridinium chloride: An antiseptic used in mouthwashes and throat lozenges.
Comparison: Chlorzoin is unique in its ability to bind to microbial cell membranes and cause rapid cell death. Compared to povidone-iodine, chlorhexidine acetate has a quicker kill rate and prolonged antimicrobial activity. Polyhexamethylene biguanide and cetylpyridinium chloride have similar antimicrobial properties but differ in their chemical structures and mechanisms of action. This compound is often preferred in clinical settings due to its broad-spectrum activity and low toxicity .
Propiedades
IUPAC Name |
acetic acid;2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRFFJWBUDTUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38Cl2N10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Reference #1] White powder; [Aldrich MSDS] | |
| Record name | Chlorhexidine acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9439 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
56-95-1 | |
| Record name | Chlorhexidine di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chlorhexidine acetate, a cationic bisbiguanide, disrupts the bacterial cell membrane. [, , , ] It interacts with negatively charged phospholipids in the membrane, leading to increased permeability and leakage of intracellular components. This disruption ultimately results in bacterial cell death. []
A: Research suggests that Chlorhexidine acetate is more effective against Gram-positive bacteria than Gram-negative bacteria. [] This difference in susceptibility may be attributed to variations in cell wall structure and composition between these bacterial types.
A: Yes, studies have compared the efficacy of Chlorhexidine acetate to other antimicrobial agents like povidone-iodine. In a canine wound healing study, Chlorhexidine diacetate demonstrated superior bactericidal activity and residual effects compared to povidone-iodine and saline solutions. []
A: Yes, the hemolytic activity of Chlorhexidine diacetate on rabbit erythrocytes was found to be reduced in the presence of polyethylene glycols and dimethylsulfoxide, suggesting potential interactions that could influence its efficacy. []
ANone: While several papers discuss its use, the provided research excerpts do not explicitly state the molecular formula and weight of Chlorhexidine acetate. This information can be readily found in chemical databases and resources like PubChem or ChemSpider.
A: Yes, ultraviolet (UV) spectrophotometry has been widely used for the determination of Chlorhexidine acetate content in various formulations. The maximum absorbance for UV detection is reported at 254 nm and 259 nm. [, ]
A: Yes, Chlorhexidine acetate has been successfully incorporated into different materials, including acrylic resins for provisional restorations, [] glass ionomer cements for dental applications, [, , ] and ultra-high molecular weight polyethylene for potential use in medical implants. []
A: The impact on material properties depends on the material and the concentration of Chlorhexidine acetate used. Some studies show minimal impact on tensile strength, [] while others report reduced compressive strength or hardness. [, ]
ANone: The provided research focuses on the antimicrobial properties of Chlorhexidine acetate. There is no mention of catalytic properties or applications for this compound in the provided excerpts.
ANone: The provided research primarily focuses on experimental investigations of Chlorhexidine acetate. There is no mention of computational chemistry studies or QSAR models for this compound in the provided excerpts.
A: Chlorhexidine acetate exhibited stability in a multiple emulsion formulation for up to 13 days, indicating its potential for prolonged release applications. [] Additionally, a hand disinfectant containing Chlorhexidine acetate remained stable with minimal content decrease (0.9%) after storage at 37°C for 90 days. []
A: Researchers have explored incorporating Chlorhexidine acetate into various formulations, including suppositories, [, ] gargles, [] multiple emulsions, [] and nanocomposites, [] to potentially improve its delivery, prolong its release, or enhance its stability.
A: Yes, a study identified Chlorhexidine acetate-resistant Klebsiella pneumoniae clinical isolates. [] The study suggests that active efflux, involving efflux pump genes like cepA, qacE, and qacΔE1, plays a significant role in the resistance mechanism.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


